(R)-2-trans-abscisate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H19O4- |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
(2E,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/p-1/b6-5+,10-7+/t15-/m0/s1 |
InChI Key |
JLIDBLDQVAYHNE-XQFZKXHBSA-M |
SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C/C(=O)[O-])/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C |
Origin of Product |
United States |
Catabolism and Conjugation of R 2 Trans Abscisate
Hydroxylation of Abscisic Acid and Its Isomers
Hydroxylation is a key step in the catabolism of ABA, primarily mediated by a specific family of enzymes. This process leads to the formation of less active or inactive compounds.
The catabolism of abscisic acid (ABA) is crucial for controlling its endogenous levels. nih.gov The primary pathway for ABA degradation is initiated by hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases belonging to the CYP707A family. frontiersin.orgnih.gov These enzymes are considered key players in ABA catabolism. nih.gov
CYP707A enzymes catalyze the oxidation of ABA at three different methyl groups on the ring structure: C-7', C-8', and C-9'. researchgate.netresearchgate.net The 8'-hydroxylation of ABA is recognized as the predominant catabolic pathway. frontiersin.orgresearchgate.net In Arabidopsis, all four members of the CYP707A gene family (CYP707A1 to CYP707A4) have been shown to encode ABA 8'-hydroxylases. nih.govresearchgate.net These enzymes are also capable of catalyzing 9'-hydroxylation, although this is a minor side reaction. nih.govresearchgate.netresearchgate.net The expression of CYP707A genes can be induced by ABA application, suggesting a feedback regulation mechanism. nih.gov
The hydroxylation of ABA at the 8' position by CYP707A enzymes produces an unstable intermediate, 8'-hydroxy ABA. frontiersin.organnualreviews.org This intermediate spontaneously and rapidly isomerizes to form phaseic acid (PA). frontiersin.orgnih.govresearchgate.netnih.gov PA is considered a major catabolite of ABA and is generally less active than ABA itself. annualreviews.orgnih.gov
Phaseic acid can be further metabolized to dihydrophaseic acid (DPA) through the action of PA reductase. frontiersin.orgresearchgate.net DPA is an inactive form of ABA. nih.gov The conversion of ABA to PA and subsequently to DPA represents the major pathway for ABA inactivation in many physiological processes. annualreviews.orgnih.gov In some tissues, the majority of ABA is hydroxylated to phaseic acid, while in others, conjugation is the primary metabolic route. researchgate.net
Table 1: Key Enzymes and Products in the Hydroxylation of Abscisic Acid Isomers
| Enzyme Family | Specific Enzymes (in Arabidopsis) | Primary Reaction | Intermediate Product | Final Products |
|---|---|---|---|---|
| Cytochrome P450 Monooxygenases | CYP707A1, CYP707A2, CYP707A3, CYP707A4 | 8'-hydroxylation | 8'-hydroxy ABA | Phaseic Acid (PA) |
| 9'-hydroxylation (minor) | - | Neophaseic Acid (neoPA) | ||
| PA Reductase | - | Reduction of PA | - | Dihydrophaseic Acid (DPA) |
Cytochrome P450 Monooxygenases (CYP707A) and Hydroxylation Pathways
Glucosylation and Esterification of (R)-2-trans-Abscisate
Conjugation with glucose is another significant pathway for the inactivation and storage of ABA isomers. This process is catalyzed by specific glucosyltransferases.
Abscisate beta-glucosyltransferase (AOG) is an enzyme that catalyzes the formation of abscisic acid-glucosyl ester (ABA-GE) by transferring a glucose molecule from UDP-D-glucose to abscisate. wikipedia.orgqmul.ac.uk This process, known as glucosylation, is a form of ABA catabolism. nih.govebi.ac.uk The first gene encoding an ABA-specific glucosyltransferase, designated AOG, was identified in adzuki bean (Vigna angularis). annualreviews.orgnih.gov Recombinant AOG protein has been shown to specifically conjugate ABA with UDP-D-glucose. annualreviews.orgnih.gov This enzymatic activity has been observed over a broad pH range, from 5.0 to 9.0, with an optimal range between 6.0 and 7.3. nih.gov
The formation of abscisic acid glucosyl ester (ABA-GE) is a primary method of ABA inactivation and storage. mdpi.comoup.com ABA-GE is considered a major, widespread conjugate of ABA and is thought to be physiologically inactive. annualreviews.orgnih.govscispace.com This conjugate can accumulate in vacuoles and the endoplasmic reticulum. nih.govglpbio.com The glucosylation of ABA is a reversible process, and free ABA can be released from ABA-GE by the action of β-glucosidases, particularly under stress conditions. mdpi.comoup.comglpbio.com This suggests that ABA-GE serves as a readily available source of active ABA. mdpi.com In some plant tissues, the majority of ABA is conjugated to form ABA-GE. researchgate.net
Studies on the substrate specificity of abscisate beta-glucosyltransferase (AOG) have revealed preferences for different isomers of abscisic acid. The enzyme from adzuki bean acts more effectively on (S)-2-trans-abscisate than on the natural (S)-2-cis isomer (abscisic acid) or its enantiomer, the (R)-2-cis isomer. wikipedia.orgqmul.ac.ukgenome.jp
Research using recombinant AOG from adzuki bean demonstrated that it converted 2-trans-(+)-ABA (which corresponds to (S)-2-trans-abscisic acid) more efficiently than (+)-S-ABA (the natural cis form) and (−)-R-ABA (the R-cis isomer). nih.govebi.ac.uk Specifically, the signal intensity of the glucosylated product from 2-trans-ABA was found to be about 12 times higher than that from (−)-R-ABA, and the product from (+)-S-ABA was about two times higher than that from (−)-R-ABA. nih.gov This indicates a clear preference of the enzyme for the trans configuration of the side chain. nih.gov While AOG can use (−)-R-ABA as a substrate, it does so less efficiently than the S-isomers. annualreviews.orgnih.govscispace.com
Table 2: Relative Reactivity of Adzuki Bean AOG with ABA Isomers
| Substrate | Relative Reactivity (Compared to (-)-R-ABA) |
|---|---|
| (S)-2-trans-Abscisate | ~12x |
| (+)-S-Abscisic Acid | ~2x |
| (-)-R-Abscisic Acid | 1x (Baseline) |
Data derived from signal intensities of glucosylated products in in vitro assays. nih.gov
Formation of Abscisic Acid Glucosyl Ester (ABA-GE) from Isomeric Substrates
Deconjugation Mechanisms
The reversible inactivation of ABA through conjugation, primarily with glucose to form ABA-glucose ester (ABA-GE), serves as a key regulatory mechanism for maintaining hormonal homeostasis. nih.govnih.gov The release of active ABA from this storage form is a rapid response to environmental cues, facilitated by specific enzymes.
Vacuolar and Endoplasmic Reticulum Beta-Glucosidases (e.g., AtBG1, AtBG2)
The hydrolysis of ABA-GE to release free, active ABA is catalyzed by β-glucosidases located in distinct subcellular compartments. researchgate.net In the model plant Arabidopsis thaliana, two key enzymes have been identified: AtBG1 and AtBG2. researchgate.netwiley.com
AtBG1 is localized to the endoplasmic reticulum (ER). researchgate.netmdpi.com Its role is critical for rapid ABA-mediated responses to abiotic stresses like drought and salt stress. researchgate.netucr.edu Loss-of-function mutants of AtBG1 exhibit phenotypes consistent with ABA deficiency, including reduced ABA accumulation upon dehydration. ucr.edu Conversely, overexpression of AtBG1 leads to increased ABA levels and enhanced drought tolerance. mdpi.comucr.edu The activity of AtBG1 can be upregulated by stress-induced polymerization. ucr.edu
AtBG2 is found in the vacuole and also participates in the hydrolysis of ABA-GE, contributing to the pool of active ABA during dehydration stress. researchgate.netmdpi.com While mutants lacking AtBG2 show a less severe phenotype compared to atbg1 mutants, they still exhibit increased sensitivity to drought and salt stress. oup.com Overexpression of AtBG2 can compensate for the absence of AtBG1, highlighting the importance of the vacuolar ABA-GE pool. nih.gov The presence of multiple β-glucosidases with overlapping functions, such as BGLU10 and BGLU18 (another name for AtBG1), suggests a degree of redundancy in this crucial deconjugation pathway. oup.comnih.govresearchgate.net
The dynamic redistribution of these enzymes within the cell, such as the shift of BGLU18/AtBG1 from ER bodies to microsomes under drought stress, is linked to an increase in its hydrolytic activity. nih.gov
Release of Free Abscisic Acid from Conjugated Forms
The deconjugation of ABA-GE is a vital process that allows plants to quickly elevate cytosolic ABA levels in response to environmental challenges. researchgate.net This rapid release from an inactive, stored form provides an immediate source of the hormone, bypassing the slower de novo biosynthesis pathway. nih.gov The ABA-GE conjugate itself is considered a transport and storage form of ABA, accumulating in the vacuole and apoplast. researchgate.net
The hydrolysis reaction, a single-step conversion, is a dynamic process. researchgate.netucr.edu The released ABA can then move from more acidic compartments like the apoplast and vacuole into the cytoplasm to initiate signaling cascades. mdpi.com This rapid mobilization of ABA is crucial for physiological adaptations such as stomatal closure to reduce water loss. researchgate.net
Transcriptional Regulation of Catabolic Genes
The levels of active ABA are tightly controlled not only by biosynthesis and conjugation but also by the transcriptional regulation of genes involved in its catabolism. The primary catabolic pathway involves the hydroxylation of ABA, catalyzed by cytochrome P450 monooxygenases encoded by the CYP707A gene family, leading to the formation of phaseic acid (PA) and dihydrophaseic acid (DPA). wiley.combioone.org
Several key findings on the transcriptional regulation of ABA catabolic genes include:
Stress Response : Genes involved in ABA catabolism, such as the CYP707As, show differential responses to various abiotic stresses like cold and heat. nih.gov For instance, cold stress strongly activates ABA catabolism in various plant organs. nih.gov
Hormonal Crosstalk : The expression of CYP707A genes can be influenced by other plant hormones. For example, gibberellin and brassinolide (B613842) have been shown to positively regulate CYP707A3 expression. scispace.com
Feedback Regulation : ABA itself can regulate its own metabolism. The application of exogenous ABA has been shown to upregulate the expression of many biosynthetic and catabolic genes, suggesting a feedback mechanism to maintain homeostasis. scispace.comnih.gov
Transcription Factors : Specific transcription factors play a role in regulating ABA catabolic genes. For example, in rice, the transcription factor OsWRKY53 has been shown to directly bind to the promoters of OsABA8ox1 and OsABA8ox2 (rice homologs of CYP707A), repressing their transcription and leading to an increase in endogenous ABA levels. frontiersin.org
The intricate transcriptional control of these catabolic genes, in conjunction with the regulation of biosynthetic and deconjugation pathways, allows plants to precisely modulate ABA levels to adapt to changing developmental and environmental conditions.
Physiological Roles and Bioactivity of R 2 Trans Abscisate and Its Metabolites
Comparative Bioactivity of (R)-2-trans-Abscisate versus (+)-S-Abscisic Acid
The natural and most biologically active form of the plant hormone abscisic acid is (+)-S-abscisic acid, also known as (+)-ABA, which has a 2-cis, 4-trans configuration. nih.gov Its enantiomer, (R)-(-)-abscisic acid, and its diastereomer, this compound, are generally considered to have different and often lower biological activity. The 2-trans isomer of ABA is often formed by the reversible isomerization of the natural cis form by light. nih.gov
While the natural (+)-S-ABA isomer is a potent regulator of many developmental processes, including seed dormancy and germination, the bioactivity of other stereoisomers, including this compound, is highly dependent on the specific plant system and process being examined. oup.comwikipedia.org
In many standard bioassays, the (R)-(-)-ABA enantiomer (the 2-cis form) exhibits weak biological activity. nih.gov However, in certain systems, it can be as, or even more, potent than the natural (+)-S-ABA. For instance, in the aquatic fern Marsilea quadrifolia, the unnatural (R)-(-)-ABA not only induces the developmental switch to aerial-type characteristics (heterophylly) but does so more effectively and at lower concentrations than the natural (+)-S-ABA. oup.commdpi.com This effect includes promoting petiole and root elongation while inhibiting internode growth. oup.com In other systems, such as the inhibition of wheat embryo germination, both (+)- and (-)-ABA isomers were found to be equally active. oup.com
Table 1: Comparative Bioactivity of ABA Isomers in Different Plant Systems
| Plant System | Process | Relative Activity of (R)-Isomer vs. (+)-S-ABA | Reference |
|---|---|---|---|
| Marsilea quadrifolia | Induction of Heterophylly | (R)-(-)-ABA is more potent | oup.com |
| Wheat Embryos | Inhibition of Germination | (R)-(-)-ABA is equally active | oup.com |
| General | Multiple Processes | (R)-(-)-ABA has weak activity | nih.gov |
| Adzuki Bean Seedlings | Substrate for Glucosyltransferase | 2-trans-(+)-ABA is a better substrate | nih.gov |
Induction of Specific Responses in Experimental Systems
The application of different ABA isomers can trigger distinct molecular and physiological responses. In Marsilea quadrifolia, both (+)-S-ABA and (R)-(-)-ABA were found to regulate the expression of ABA-responsive heterophylly (ABRH) genes. oup.com Feeding studies using deuterated compounds in this system showed that the enhanced bioactivity of (R)-(-)-ABA is linked to both its persistence in the plant tissue and its ability to stimulate an increase in endogenous ABA levels. oup.commdpi.com
A key response induced by 2-trans-ABA is its rapid conjugation. In adzuki bean seedlings, a recombinant ABA-glucosyltransferase (AOG) was shown to convert 2-trans-(+)-ABA into its glucose ester (ABA-GE) more efficiently than both (+)-S-ABA and (-)-R-ABA. nih.gov This preferential and rapid conversion suggests a specific metabolic role for the trans isomer, possibly as a substrate for detoxification or storage pathways. nih.gov This enzymatic activity was found to be induced by the application of ABA and by environmental stressors like water deficit and wounding, highlighting its role in stress response physiology. nih.gov
Role of this compound Conjugates as Transport Forms or Reservoirs
The conjugation of abscisic acid, primarily through the formation of abscisic acid-glucose ester (ABA-GE), is a critical mechanism for inactivating the hormone, facilitating its transport, and storing it for future use. frontiersin.org This process is central to maintaining ABA homeostasis. medchemexpress.com
ABA-GE is recognized as a major, stable form for the long-distance transport of ABA within the plant. usp.brresearchgate.net It is considered a key hormonal stress signal that can move from the roots to the shoot. usp.br The transport of ABA-GE, particularly through the xylem, allows plants to relay information about water status from the roots to the leaves, where it can influence stomatal conductance. nih.govmdpi.com
Due to the low membrane permeability of the ABA-GE conjugate, its transport into the xylem is thought to be a rate-limiting and regulated process, likely mediated by specific ABA-GE transporters. usp.br Once in the xylem, the concentration of ABA-GE can remain stable over long distances, ensuring the signal reaches its target tissues. usp.br In addition to root-to-shoot signaling, ABA and its conjugates can be transported from leaves to roots via the phloem. nih.gov
The vacuole serves as a primary site for the accumulation and storage of ABA-GE. nih.govnih.govresearchgate.net This sequestration removes the inactive conjugate from the cytosol, where it could otherwise be hydrolyzed back to active ABA. The import of ABA-GE into the vacuole is an active process mediated by at least two distinct transport mechanisms: ATP-binding cassette (ABC) transporters and a proton-gradient-driven antiport system. nih.govnih.gov Studies in Arabidopsis have identified ABCC-type transporters as being capable of transporting ABA-GE. nih.gov
This stored ABA-GE acts as a readily available reservoir of ABA. researchgate.net In response to stress conditions such as dehydration, specific enzymes called β-glucosidases, located in the vacuole and endoplasmic reticulum (e.g., AtBG1 and AtBG2 in Arabidopsis), hydrolyze ABA-GE to release free, active ABA. medchemexpress.comresearchgate.net This deconjugation process allows for a rapid increase in cytosolic ABA levels, enabling a swift response to environmental challenges without relying solely on de novo synthesis. nih.govresearchgate.net
Table 2: Characteristics of ABA-GE as a Transport and Storage Form
| Feature | Description | Reference |
|---|---|---|
| Role | Inactive, transportable, and storable form of ABA. | researchgate.net |
| Long-Distance Transport | Occurs via xylem and phloem; acts as a root-to-shoot stress signal. | usp.brnih.govmdpi.com |
| Cellular Storage | Accumulates in the vacuole. | frontiersin.orgnih.govnih.gov |
| Vacuolar Import | Mediated by ABC transporters and proton-antiport mechanisms. | nih.govnih.gov |
| Release of Active ABA | Hydrolysis by β-glucosidases in response to stress. | medchemexpress.comresearchgate.net |
Long-Distance Transport of ABA-GE
Modulation of Endogenous Active ABA Levels by this compound Metabolism
The metabolism of ABA isomers, including this compound, is integral to the precise control of endogenous active ABA pools. annualreviews.org The level of active ABA at any given time is determined by a dynamic balance between biosynthesis, catabolism, and conjugation/deconjugation. wiley.com
Furthermore, feeding studies with the (R)-(-)-cis-ABA isomer in Marsilea quadrifolia have shown that it can stimulate the production of endogenous ABA metabolites to a greater extent than the natural (+)-S-ABA. oup.com This indicates that unnatural isomers can influence the entire metabolic network, potentially by altering the expression or activity of biosynthetic and catabolic enzymes, thereby modulating the levels of the active hormone. oup.com
Physiological Implications of Isomer-Specific Metabolic Rates
The physiological activity of abscisic acid (ABA) is intricately linked to its concentration in plant tissues, which is determined by a dynamic balance of biosynthesis, transport, and catabolism. nih.gov The metabolic fate of ABA is not uniform across its different stereoisomers. Plants metabolize the naturally occurring (+)-S-ABA, its enantiomer (R)-(-)-ABA, and its geometric isomer this compound at different rates and through distinct pathways. These isomer-specific metabolic rates have significant physiological implications, influencing the duration, intensity, and nature of the hormonal response.
Detailed Research Findings
Research has demonstrated that the two enantiomers of ABA, the natural (+)-S-ABA and the unnatural (R)-(-)-ABA, are metabolized differently. When supplied to plant tissues, (+)-S-ABA is primarily catabolized through an oxidative pathway. oup.comoup.com The principal route involves the oxidation of the 8'-methyl group by cytochrome P450 monooxygenases to form 8'-hydroxy ABA, which then spontaneously isomerizes to phaseic acid (PA). nih.govoup.com PA can be further reduced to dihydrophaseic acid (DPA). oup.com
In contrast, the unnatural (R)-(-)-ABA isomer is metabolized at a significantly slower rate. oup.comoup.com Studies in the aquatic fern Marsilea quadrifolia showed that while supplied (+)-ABA was mainly converted to DPA, supplied (-)-ABA was converted more slowly to 7'-hydroxy abscisic acid. oup.comoup.com In other plant systems, such as bean and Xanthium strumarium, (-)-R-ABA is preferentially conjugated to form abscisic acid-glucose ester (ABA-GE). nih.gov This differential metabolism is often attributed to the substrate specificity of the enzymes involved. The enzymes that catalyze the conversion of ABA to PA appear to have a higher affinity for the natural (+)-S-ABA enantiomer. nih.gov
The 2-trans isomer of ABA also exhibits a distinct metabolic profile. While enzymatic isomerization of the 2-trans double bond to the cis configuration is not a recognized step in the primary biosynthetic pathway, the 2-trans isomer can be rapidly metabolized. nih.govannualreviews.org Research on adzuki bean seedlings using a recombinant ABA-glucosyltransferase (AOG) revealed that this enzyme converts 2-trans-(+)-ABA into its glucose ester (2-trans-ABA-GE) much more effectively than other isomers. nih.gov The signal intensity for the product from 2-trans-ABA was approximately 12 times higher than that from (-)-R-ABA and about 6 times higher than that from (+)-S-ABA. nih.gov Similarly, in young tomato shoots, 2-trans-ABA was found to be converted to 2-trans-ABA-GE ten times faster than racemic ABA was converted to its glucose ester. nih.gov
Table 1: Comparative Metabolic Rates and Primary Metabolites of ABA Isomers
| ABA Isomer | Primary Metabolic Pathway | Relative Rate of Metabolism | Primary Metabolite(s) | Reference |
|---|---|---|---|---|
| (+)-S-Abscisic Acid | Oxidation | Fast | Phaseic Acid (PA), Dihydrophaseic Acid (DPA) | oup.comoup.comnih.gov |
| (R)-(-)-Abscisic Acid | Conjugation / Hydroxylation | Slow | ABA-Glucose Ester (ABA-GE), 7'-Hydroxy ABA | oup.comoup.comnih.gov |
| 2-trans-(+)-Abscisic Acid | Conjugation (Glucosylation) | Very Fast | 2-trans-ABA-Glucose Ester (2-trans-ABA-GE) | nih.gov |
Physiological Consequences
The differences in metabolic rates and pathways directly influence the biological activity of ABA isomers. The rapid catabolism of natural (+)-S-ABA provides a mechanism for tightly regulating its active concentration, allowing for transient responses to developmental and environmental cues.
Conversely, the slower metabolism of (R)-(-)-ABA can lead to its persistence in tissues, which may explain why this "unnatural" isomer often exhibits significant biological activity. oup.comoup.com In Marsilea quadrifolia, (R)-(-)-ABA was found to induce stronger morphogenic effects at lower concentrations than the natural (+)-S-ABA. oup.comoup.com This enhanced activity could be due to its prolonged presence in the tissue, allowing for a sustained interaction with cellular targets. It has also been proposed that (R)-(-)-ABA may act by stimulating the biosynthesis of endogenous, active (+)-S-ABA. oup.comresearchgate.net
The rapid glucosylation of 2-trans-ABA suggests an efficient mechanism for its inactivation and sequestration. nih.gov Conjugation to glucose increases the water solubility of the molecule, facilitating its transport and compartmentalization, often into the vacuole, effectively removing it from sites of action. nih.gov While the 2-trans isomer is generally considered inactive, it can be converted to the active 2-cis form by light, meaning its rapid metabolic inactivation is crucial to prevent unintended physiological effects, especially in tissues exposed to sunlight. oup.comannualreviews.org
The varied biological activities reported for different ABA isomers across a range of assays underscore the importance of their metabolic fate. For instance, while (R)-(-)-ABA shows little activity in stomatal closure assays, it is as potent as (+)-S-ABA in inhibiting the germination of wheat embryos. oup.comresearchgate.net This suggests that the structural requirements for ABA action and the metabolic enzymes present can vary significantly between different tissues and developmental processes.
Table 2: Differential Biological Activity of ABA Isomers Linked to Metabolism
| Plant Process | (+)-S-ABA Activity | (R)-(-)-ABA Activity | Likely Metabolic Implication | Reference |
|---|---|---|---|---|
| Stomatal Closure (Barley) | High | Low / Equal | Receptor specificity may be high for (+)-S-ABA. Some studies report equal activity. | oup.comresearchgate.net |
| Wheat Embryo Germination Inhibition | High | High (Equal to (+)-S-ABA) | Slower metabolism of (R)-(-)-ABA leads to sustained inhibitory effect. | oup.comresearchgate.net |
| Heterophylly Induction (Marsilea) | High | Very High (Stronger than (+)-S-ABA) | Slower catabolism of (R)-(-)-ABA results in greater persistence and stronger morphogenic effect. | oup.comoup.com |
R 2 Trans Abscisate in Plant Development and Stress Responses
Regulation of Seed Dormancy and Germination
(R)-2-trans-abscisate, a biologically active isomer of abscisic acid (ABA), plays a pivotal role in regulating the critical balance between seed dormancy and germination. d-nb.infoencyclopedia.pub This intricate control is essential for plant survival, ensuring that germination occurs under favorable environmental conditions. d-nb.infoencyclopedia.pub
Modulation of Active ABA Levels During Seed Maturation and Post-Germination
During seed formation, this compound, hereafter referred to as ABA, is instrumental in several key processes, including the accumulation of storage reserves, preventing premature germination (vivipary), and inducing primary dormancy. d-nb.info The levels of active ABA are meticulously regulated through a dynamic interplay of biosynthesis and catabolism, which in turn influences gene expression and critical checkpoints at the transitions from dormancy to germination and from germination to subsequent growth. d-nb.info
Key Research Findings:
ABA Biosynthesis and Catabolism: Dynamic shifts in ABA biosynthesis and breakdown are fundamental to controlling its active levels. d-nb.info Genes involved in the ABA metabolic pathway are crucial for establishing and maintaining seed dormancy. d-nb.inforesearchgate.net For instance, in Arabidopsis, the overexpression of the ABA biosynthesis gene ABA2 leads to delayed seed germination and increased dormancy. nih.gov
Hormonal Crosstalk: ABA's regulatory function is achieved in part through interactions with other plant hormones, particularly gibberellins (B7789140) (GA), which promote germination. d-nb.infonih.gov The ABA/GA ratio is a critical determinant of whether a seed remains dormant or germinates. encyclopedia.pubfrontiersin.org Light, a key environmental cue, influences this balance by inducing GA biosynthesis and ABA catabolism. encyclopedia.pub
Post-Germination Transition: Following germination, a decrease in ABA levels is crucial for the transition to seedling growth. mdpi.com Studies in pea (Pisum sativum) have shown that as the embryonic axis transitions from germination to post-germination, there is an accumulation of ABA catabolites. mdpi.com Concurrently, the expression of key transcription factors involved in ABA signaling during late maturation, such as ABI3, ABI4, and ABI5, is significantly downregulated. mdpi.comresearchgate.net This downregulation is associated with high levels of methylation in their promoter regions. mdpi.com
Table 1: Key Genes in ABA-Mediated Seed Dormancy and Germination
| Gene/Protein Family | Function | Role in Seed Development |
| NCED (9-cis-epoxycarotenoid dioxygenase) | Key enzyme in ABA biosynthesis. nih.govmdpi.com | De novo ABA synthesis during embryogenesis is required for late seed development, maturation, and induction of primary dormancy. nih.gov |
| CYP707A (ABA 8'-hydroxylase) | Key enzyme in ABA catabolism. mdpi.com | Reduces ABA levels to allow for the transition from dormancy to germination. nih.govmdpi.com |
| ABI3, ABI4, ABI5 (Transcription Factors) | Core components of the ABA signaling pathway. researchgate.netnih.gov | Play multiple roles in seed de-greening, desiccation tolerance, maturation, dormancy, and seed vigor. nih.gov Downregulated post-germination. mdpi.com |
| PYR/PYL/RCAR | ABA receptors. researchgate.netmdpi.com | Perception of ABA signal, leading to downstream responses that maintain dormancy. researchgate.net |
Control of Stomatal Movement
ABA is a primary signal for inducing the closure of stomata, the microscopic pores on the leaf surface that regulate gas exchange and water transpiration. nih.govwikipedia.orgfrontiersin.org This function is critical for plant survival, especially under conditions of water scarcity. wikipedia.org
Contribution to ABA-Induced Stomatal Closure under Water Deficit
Under drought stress, plants synthesize ABA, which is then transported to the leaves. wikipedia.org There, it triggers a rapid response in the guard cells that surround the stomatal pore, causing them to lose turgor and close the pore. nih.govwikipedia.org This closure reduces water loss through transpiration, helping the plant to conserve water. wikipedia.org
Key Research Findings:
ABA as a Stress Hormone: Drought stress leads to a significant increase in ABA levels in plants. nih.govfrontiersin.org This elevated ABA concentration is a key signal initiating the cascade of events leading to stomatal closure. nih.gov
Relationship between ABA and Stomatal Conductance: A clear inverse relationship exists between leaf ABA content and stomatal conductance. jplanthydro.org As ABA levels rise, stomatal conductance exponentially declines, demonstrating the direct impact of ABA on stomatal aperture. jplanthydro.org
Ion Flux Regulation: ABA-induced stomatal closure is the result of turgor loss in guard cells, which is caused by the efflux of anions and potassium ions. nih.govnih.gov
Mechanisms of Guard Cell Response to ABA Levels
The response of guard cells to ABA involves a complex signaling network that translates the hormonal signal into changes in ion channel activity and ultimately, cell volume. nih.gov
Core Signaling Pathway:
ABA Perception: ABA binds to receptors of the PYR/PYL/RCAR family. nih.govnih.gov
PP2C Inhibition: This binding inactivates Type 2C protein phosphatases (PP2Cs), which are negative regulators of the signaling pathway. nih.govnih.gov
SnRK2 Activation: The inhibition of PP2Cs leads to the activation of SNF1-related protein kinases (SnRK2s), such as OST1. nih.govfrontiersin.org
Ion Channel Activation: Activated SnRK2s then phosphorylate and activate downstream targets, including anion channels in the plasma membrane. nih.gov
Key Mechanisms and Components:
Anion Channels: ABA triggers the activation of S-type (slow) and R-type (rapid) anion channels, such as SLAC1 and SLAH3. nih.govfrontiersin.orgnih.gov The efflux of anions like chloride and nitrate (B79036) through these channels depolarizes the guard cell membrane. nih.govnih.gov
Potassium Channels: The membrane depolarization subsequently promotes the efflux of K+ through voltage-dependent potassium channels, further contributing to the loss of turgor. nih.gov
Second Messengers:
Calcium (Ca2+): ABA can cause an increase in the cytosolic free calcium concentration ([Ca2+]cyt) in guard cells. nih.govsavemyexams.com This Ca2+ signal acts as a second messenger, activating various protein kinases and contributing to the regulation of ion channels. nih.gov Calcium-dependent protein kinases (CPKs) are key players in this Ca2+-dependent pathway. nih.gov
Reactive Oxygen Species (ROS): ABA stimulates the production of ROS, which can also elevate cytosolic Ca2+ levels and are involved in the signaling cascade leading to stomatal closure. frontiersin.orgfrontiersin.org
Phosphatidic Acid (PtdOH): ABA activates the enzyme phospholipase D (PLD), which produces PtdOH. nih.gov PtdOH has been shown to induce stomatal closure and inhibit stomatal opening. nih.gov
Table 2: Key Components in ABA-Mediated Stomatal Closure
| Component | Type | Function in Guard Cells |
| PYR/PYL/RCAR | Receptor | Binds ABA to initiate the signaling cascade. nih.govnih.gov |
| PP2C | Protein Phosphatase | Negative regulator of the ABA signaling pathway. nih.gov |
| SnRK2 (e.g., OST1) | Protein Kinase | Positive regulator; activates downstream targets like anion channels. nih.govfrontiersin.org |
| SLAC1/SLAH3 | S-type Anion Channel | Mediates the efflux of anions, leading to membrane depolarization. nih.govnih.gov |
| Ca2+ | Second Messenger | Triggers Ca2+-dependent signaling pathways that regulate ion channels. nih.govsavemyexams.com |
| ROS | Second Messenger | Involved in elevating cytosolic Ca2+ and promoting stomatal closure. frontiersin.orgfrontiersin.org |
| PtdOH | Lipid Second Messenger | Produced in response to ABA; induces stomatal closure. nih.gov |
Adaptation to Abiotic Stresses
ABA is a central regulator of plant responses to a wide array of abiotic stresses, most notably drought. wikipedia.orgfrontiersin.orgmdpi.com Its role extends beyond short-term responses like stomatal closure to encompass broader physiological and developmental adaptations that enhance plant survival under adverse conditions. frontiersin.orgnih.gov
Drought Stress Response Mechanisms
In response to water deficit, plants initiate a complex set of responses orchestrated by ABA to mitigate the effects of drought. frontiersin.orgnih.gov These mechanisms operate at the cellular and whole-plant level to maintain water balance and protect cellular components. nih.govresearchgate.net
Key Adaptive Mechanisms:
Stomatal Regulation: As detailed previously, rapid ABA-mediated stomatal closure is the primary and most immediate response to reduce water loss. nih.govwikipedia.orgnih.gov
Root System Modulation: ABA plays a crucial role in altering root architecture to enhance water uptake. frontiersin.org Under water stress, ABA can promote root elongation and increase the root-to-shoot growth ratio, allowing the plant to explore a larger soil volume for water. frontiersin.org
Osmotic Adjustment: Plants accumulate various compatible solutes, such as proline and soluble sugars, in response to drought stress. nih.gov ABA can induce the synthesis of these osmolytes, which help to maintain cell turgor and protect cellular structures and proteins from damage caused by dehydration. mdpi.comnih.gov
Gene Expression Regulation: ABA triggers widespread changes in gene expression, leading to the production of stress-responsive proteins. frontiersin.org This includes the activation of transcription factors that bind to ABA-responsive elements (ABREs) in the promoters of target genes, leading to a coordinated defense response. frontiersin.org
Table 3: ABA-Mediated Drought Stress Responses
| Response Mechanism | Description | Key Research Findings |
| Stomatal Closure | Rapid closing of stomatal pores to minimize transpirational water loss. | A primary and well-established response to increased ABA levels during drought. nih.govwikipedia.orgnih.gov |
| Root Growth Promotion | ABA maintains primary root elongation under low water potential by regulating ethylene (B1197577) production. | Helps the plant to access water from deeper soil layers. frontiersin.org |
| Osmolyte Accumulation | Synthesis and accumulation of compatible solutes like proline and sugars. | Maintains cell turgor and protects cellular machinery from dehydration stress. mdpi.comnih.gov |
| Stress-Responsive Gene Expression | Activation of a large set of genes that encode protective proteins. | ABA-dependent signaling pathways lead to the transcriptional activation of genes containing ABREs. frontiersin.org |
Salinity Tolerance and Osmotic Stress Adaptation
Abscisic acid is a central regulator in plant responses to high salinity and osmotic stress. mdpi.com These environmental challenges trigger a rapid increase in endogenous ABA levels, which in turn orchestrates a complex signaling network to enhance plant survival. nih.govnih.gov The ABA signaling pathway is critical for re-establishing cellular homeostasis under osmotic stress, primarily through regulating ion transport, inducing the expression of stress-responsive genes, and promoting the accumulation of compatible osmolytes. mdpi.comnih.gov
Upon perception of salt or osmotic stress, ABA biosynthesis is upregulated. mdpi.com The increased ABA levels are perceived by receptors, leading to the activation of a signaling cascade that involves protein phosphatases (like PP2Cs) and kinases (like SnRK2s). mdpi.com This pathway, the SnRK2-AREB/ABF pathway, is responsible for the majority of ABA-mediated gene expression in response to osmotic stress during the vegetative stage. nih.gov A key adaptive mechanism is the control of stomatal aperture; ABA signaling induces stomatal closure to reduce water loss through transpiration. Furthermore, ABA plays a crucial role in maintaining ion homeostasis, a critical factor for survival under high salinity. It interacts with the Salt Overly Sensitive (SOS) pathway, which is a primary mechanism for regulating cellular ion balance during salt stress. mdpi.com
Research has identified numerous genes and proteins that are modulated by ABA to confer tolerance. For instance, the transcription factor ABSCISIC ACID INSENSITIVE3 (ABI3) is involved in stress responses. frontiersin.org In rice, the OsPP2C68 protein, a negative regulator in the ABA signaling pathway, has been shown to confer drought and salinity tolerance when its function is altered. nih.gov The accumulation of osmolytes such as proline and trehalose, which help maintain cell turgor without interfering with metabolic processes, is also promoted by ABA signaling. mdpi.compurdue.edu While much of the research focuses on the natural form of ABA or racemic mixtures, studies on different isomers have shown that biological activity can be highly specific. The unnatural R-(-)-ABA isomer, for instance, has often been found to be less effective than the natural S-(+)-ABA in various biological assays. oup.com
Table 1: Key Factors in ABA-Mediated Salinity and Osmotic Stress Response
| Factor | Type | Function | Plant Species |
| SnRK2 Kinases | Protein Kinases | Central signal transducers that activate downstream targets in response to ABA. nih.govmdpi.com | Arabidopsis |
| AREB/ABF | Transcription Factors | bZIP transcription factors that bind to ABA-responsive elements (ABREs) to regulate gene expression. nih.gov | Arabidopsis |
| SOS Pathway | Signaling Pathway | Regulates cellular ion homeostasis, particularly Na+/H+ antiport, interacting with ABA signaling. mdpi.com | General |
| OsPP2C68 | Protein Phosphatase | A negative regulator in the ABA pathway; its modulation enhances salt tolerance. nih.gov | Rice |
| Proline | Osmolyte | Accumulates in response to ABA and osmotic stress, acting as a compatible solute. purdue.edu | General |
| Trehalose | Osmolyte | Its synthesis is enhanced by ABA, contributing to osmoprotection and salt tolerance. mdpi.com | Rice |
Cold and Freezing Tolerance
Abscisic acid plays a significant role in the process of cold acclimation, whereby plants increase their tolerance to freezing temperatures. frontiersin.orgnih.gov Exposure to low, non-freezing temperatures often leads to an increase in endogenous ABA levels, which initiates a signaling cascade that prepares the plant for potential freezing stress. nih.gov Exogenous application of ABA can, to some extent, induce freezing tolerance even without a cold stimulus, highlighting its direct role in this adaptive process. nih.govresearchgate.net
The mechanism of ABA-induced freezing tolerance involves the regulation of a suite of genes known as cold-responsive (COR) or late embryogenesis abundant (LEA) genes. researchgate.net The promoters of many of these genes contain ABA-responsive elements (ABREs), allowing them to be activated by the ABA signaling pathway. nih.gov The protein products of these genes are thought to function in protecting cellular structures from damage caused by dehydration and ice crystal formation during freezing. This includes stabilizing membranes and proteins.
Studies in various plants, including Arabidopsis and alfalfa, have demonstrated that ABA treatment leads to the accumulation of transcripts for these protective genes. nih.govresearchgate.net For instance, research has shown that enhanced ABA sensitivity can lead to improved freezing tolerance through the increased expression of ABA-regulated cold-responsive genes. researchgate.net The process is complex, involving both ABA-dependent and ABA-independent signaling pathways that converge to mount a full cold acclimation response. nih.gov The transcription factor ABI3, conserved among land plants, has been shown to be involved in regulating freezing tolerance in moss, partly through the ABA signaling pathway, by affecting the accumulation of antioxidants and cryoprotectants. frontiersin.org As with other stress responses, the specific stereochemistry of the ABA molecule is important. Research on bromegrass cell cultures indicated that the unnatural R-(-)-ABA isomer was less effective at inducing freezing tolerance compared to the natural S-(+)-ABA. oup.com
Table 2: Selected ABA-Responsive Genes in Cold and Freezing Tolerance
| Gene Family/Name | Function | Observation | Plant Species |
| Cor/Lea | Cryoprotective Proteins | Transcripts accumulate in response to both low temperature and ABA treatment. researchgate.net | Arabidopsis, Alfalfa |
| pSM1409 | Unknown (cDNA clone) | Expression is regulated by cold acclimation and exogenous ABA; higher in freezing-tolerant cultivars. nih.gov | Alfalfa |
| PpABI3 | Transcription Factor | Deletion compromises the induction of cold-response genes and reduces freezing tolerance. frontiersin.org | Physcomitrella patens |
| RD29A | Stress-Responsive Gene | Promoter is activated by low temperature, osmotic stress, and ABA, indicating pathway interaction. nih.gov | Arabidopsis |
Modulation of Plant Growth and Architecture
Abscisic acid is a critical modulator of plant architecture, influencing the growth and development of various organs in response to both internal developmental cues and external environmental signals. Its effects are often inhibitory, serving to pause or redirect growth during periods of stress.
Effects on Root Growth and Architecture
ABA is a key architect of the root system, shaping its structure by regulating cell division and elongation in response to environmental factors like water availability, salinity, and nitrate levels. mdpi.comnih.gov Its role is often complex and can differ between species and even within different parts of the root system. nih.gov Generally, under abiotic stress conditions such as drought or high salinity, elevated ABA levels inhibit primary root growth and the formation and elongation of lateral roots. mdpi.comescholarship.org This response is considered an adaptive strategy, conserving resources and promoting exploration of deeper, potentially wetter soil layers by inhibiting branching in dry surface soil. mdpi.com
Table 3: Summary of ABA Effects on Root Architecture
| Root Parameter | General Effect of ABA | Mechanism/Context |
| Primary Root Elongation | Inhibitory | Reduces cell division and elongation in the root meristem, especially under stress. mdpi.comescholarship.org |
| Lateral Root Formation | Inhibitory | Suppresses the emergence and development of lateral root primordia. nih.gov |
| Root Growth Trajectory | Modulatory | Can alter the direction of root growth by influencing auxin transport. frontiersin.org |
| Root Cell Length | Regulates | Controls root elongation by modulating the final length of root cells. mdpi.com |
Impact on Leaf Development and Senescence
Abscisic acid is widely recognized as a key promoter of leaf senescence, the final, genetically programmed stage of leaf development. embopress.orgfrontiersin.org This process involves the orderly degradation of macromolecules like chlorophyll (B73375), proteins, and nucleic acids, and the remobilization of the resulting nutrients to other parts of the plant, such as developing seeds or younger leaves. embopress.orgnih.gov
The initiation and progression of senescence are influenced by various internal factors, including plant age, and external environmental stresses, with ABA acting as a crucial signaling molecule in both contexts. frontiersin.orgfrontiersin.org Elevated ABA levels, whether due to developmental age or stress, trigger a transcriptional cascade involving the upregulation of numerous senescence-associated genes (SAGs). nih.gov Transcription factors such as CDF4 have been identified as positive regulators of leaf senescence that function by controlling endogenous ABA levels and reactive oxygen species (ROS) pathways. embopress.org
Table 4: Key Regulators in ABA-Mediated Leaf Senescence
| Regulator | Type | Role in Senescence |
| Abscisic Acid (ABA) | Phytohormone | Promotes the onset and progression of senescence. frontiersin.orgfrontiersin.org |
| CDF4 | Transcription Factor | Positively regulates senescence by increasing ABA biosynthesis and ROS accumulation. embopress.org |
| ORE9/MAX2 | F-box Protein | Limits leaf longevity; involved in ABA- and hormone-modulated senescence. frontiersin.orgnih.gov |
| Senescence-Associated Genes (SAGs) | Effector Genes | Upregulated by ABA to carry out the degradation of macromolecules. nih.gov |
| Reactive Oxygen Species (ROS) | Signaling Molecules | Accumulation is promoted by ABA, accelerating senescence. embopress.org |
Interactions of Abscisic Acid and Its Isomers with Other Phytohormone Pathways
Crosstalk with Auxin Signaling
The interaction between abscisic acid and auxin is multifaceted, often antagonistic, and plays a pivotal role in regulating key developmental processes such as seed germination and root growth.
ABA signaling can modulate auxin responses by influencing the expression and activity of Auxin Response Factors (ARFs), which are key transcription factors in the auxin signaling pathway. For instance, ABA can induce the expression of ARF2, and mutants lacking this gene show increased sensitivity to ABA during both seed germination and root development. This suggests that ARF2 is a negative regulator of ABA responses. Conversely, auxin can influence ABA signaling. In the context of seed germination, auxin has been shown to indirectly upregulate the expression of ABSCISIC ACID INSENSITIVE3 (ABI3) through the action of ARF10 and ARF16.
The interplay between these two hormones is also evident in root architecture. Low concentrations of ABA can sometimes promote root growth by affecting auxin transport and signaling, whereas high concentrations, typically associated with stress conditions, tend to inhibit root growth by suppressing the expression of genes involved in auxin transport. ABA treatment can alter the distribution of auxin in the primary root tip. Specifically, it can lead to a stronger relative accumulation of auxin signals around the quiescent center and surrounding columella stem cells in certain mutant backgrounds compared to wild-type plants. This altered auxin distribution is a key factor in how ABA modulates root growth. The protein IAA7/AXR2, a member of the AUX/IAA family of auxin signaling repressors, is considered a point of convergence for ABA and auxin crosstalk, acting as a negative regulator in both pathways.
Interactions with Gibberellins (B7789140) (GA) in Seed Physiology and Growth
The relationship between abscisic acid and gibberellins is classically defined as antagonistic, particularly in the regulation of seed dormancy and germination. ABA is a primary positive regulator of seed dormancy, promoting the maturation phase, the accumulation of storage compounds, and the acquisition of desiccation tolerance. In contrast, gibberellins are essential for breaking dormancy and promoting germination. The balance between ABA and GA levels is a critical determinant of whether a seed remains dormant or begins to germinate.
During seed development, there are distinct peaks in ABA levels that are crucial for inducing and maintaining dormancy. The expression of genes involved in the SNF1-related kinase (SnRK1) complex, which is central to metabolic and transcriptional responses, is differentially regulated by ABA and GA. For example, the mRNA for LeSNF4, a regulatory subunit of the SnRK1 complex, is abundant when radicle protrusion is inhibited by ABA but is low in gibberellin-deficient seeds that are stimulated to germinate by GA application. This highlights a molecular link between hormonal and sugar-sensing pathways in controlling the transition from seed development to germination.
Light signals also intersect with ABA and GA pathways to control germination. Light can mediate the degradation of PHYTOCHROME INTERACTING FACTORS (PIFs), which in turn reduces ABA levels and increases GA levels. The DELLA proteins, which are negative regulators of GA signaling, can stimulate the expression of ABI3, an embryonic transcription factor that represses germination. Gibberellins promote the degradation of DELLA proteins, thereby relieving this repression.
Modulatory Effects on Cytokinin Pathways
Abscisic acid and cytokinins exhibit antagonistic interactions that are crucial for modulating plant growth, development, and responses to environmental stress. Cytokinins generally promote cell division and shoot growth while inhibiting root growth, whereas ABA is often associated with growth inhibition under stress conditions.
One of the key points of interaction is the regulation of cytokinin levels. ABA has been shown to decrease the expression of several CYTOKININ OXIDASE (CKX) genes, which encode enzymes responsible for cytokinin degradation. This suggests a mechanism by which ABA can influence cytokinin homeostasis. Conversely, cytokinins can negatively regulate ABA signaling. Cytokinin receptor mutants often display increased tolerance to drought and salinity, stresses that are heavily mediated by ABA. In these mutants, many ABA-responsive genes are upregulated.
During early seedling development, cytokinin specifically counteracts the ABA-mediated inhibition of cotyledon greening. This antagonistic effect is dependent on a functional cytokinin signaling pathway and involves the promotion of the proteasomal degradation of the ABSCISIC ACID INSENSITIVE5 (ABI5) protein, a key transcription factor that represses germination and post-germinative growth in response to ABA. This action is genetically upstream of ABI5 and involves cytokinin receptors and other signaling components. This interaction provides a mechanism for plants to balance growth and stress responses, particularly during the critical phase of seedling establishment. In the context of plant immunity, the antagonistic relationship between cytokinin and ABA has been identified as a novel regulatory mechanism.
Interplay with Brassinosteroids (BRs) in Development and Stress
Brassinosteroids and abscisic acid interact to co-regulate a wide range of developmental processes and stress responses, often in an antagonistic manner. For instance, BRs generally promote seed germination, while ABA is a potent inhibitor of this process.
A key hub for the crosstalk between BR and ABA signaling is the GSK3-like kinase BIN2 (BRASSINOSTEROID INSENSITIVE 2), a negative regulator in the BR pathway. Under stress conditions, BIN2 can be activated and positively modulate ABA signaling. It does this by phosphorylating and activating key components of the ABA pathway, such as SnRK2 kinases and the transcription factor ABI5. This demonstrates how a component of the BR signaling cascade can be co-opted to enhance stress responses mediated by ABA.
The interaction is also evident in stress tolerance. Exogenous application of BRs can lead to an increase in endogenous ABA levels, which contributes to mitigating the negative effects of drought. This BR-induced ABA accumulation is part of a positive feedback loop involving the production of hydrogen peroxide (H₂O₂). BRs can induce a rapid and transient production of H₂O₂ via NADPH oxidase, which in turn triggers an increase in ABA biosynthesis. This leads to further H₂O₂ production and prolonged stress tolerance. This interplay highlights a sophisticated mechanism where one hormone initiates a response that is then amplified and sustained through the action of another.
Involvement in Nitric Oxide (NO) Signaling
Nitric oxide (NO) has emerged as a crucial signaling molecule that mediates many of the physiological responses initiated by abscisic acid, particularly in the context of stomatal regulation and stress adaptation. ABA-induced stomatal closure, a critical process for reducing water loss during drought, is dependent on the production of NO in guard cells.
The generation of NO in response to ABA involves enzymatic activity, with evidence pointing to the involvement of both a nitric oxide synthase-like activity and nitrate (B79036) reductase. When NO production is blocked using scavengers, the ability of ABA to induce stomatal closure is significantly inhibited. This places NO as a key downstream component in the ABA signaling cascade in guard cells.
The interaction between ABA and NO extends beyond stomatal control to other developmental processes and stress responses. For example, NO is involved in breaking seed dormancy, a process strongly inhibited by ABA. Mutants with impaired NO biosynthesis exhibit increased seed dormancy and are hypersensitive to ABA during germination and seedling establishment. These NO-deficient mutants also show enhanced resistance to water deficit, which is linked to a very efficient stomatal closure in response to ABA. This suggests that while NO is required for ABA-induced responses in some contexts, its absence can lead to a hypersensitive response to ABA in others, uncoupling NO from the direct ABA-triggered events in guard cells. In tomato roots under salt stress, ABA stimulates NO production, which in turn modulates auxin distribution, indicating a coordinated interaction between ABA, NO, and auxin in regulating root morphology under stress.
Complex Network Regulation of Plant Growth and Stress Responses
The interactions between abscisic acid and other phytohormone pathways form a highly complex and interconnected regulatory network that allows plants to finely tune their growth, development, and responses to a constantly changing environment. This network is not a simple linear series of events but rather a web of synergistic and antagonistic interactions, feedback loops, and shared signaling components.
The core ABA signaling module, consisting of PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases, serves as a central processing unit that integrates various internal and external signals. The output of this module, the activation of SnRK2 kinases, leads to the phosphorylation of numerous downstream targets, including transcription factors that regulate the expression of a wide array of genes.
The crosstalk with other hormones allows for a nuanced and context-dependent response. For example, the balance between ABA and GA determines the fate of a seed, while the interplay between ABA and auxin governs the growth of roots in response to water availability. The interaction with cytokinins helps to balance growth-promoting and stress-response pathways, ensuring that resources are allocated appropriately. Brassinosteroids add another layer of regulation, particularly in modulating growth under stress conditions through key signaling hubs like BIN2. Furthermore, signaling molecules like nitric oxide and reactive oxygen species (ROS) act as secondary messengers that amplify and transmit hormonal signals, contributing to the robustness of the network.
Ultimately, this intricate network of hormonal crosstalk enables plants to integrate diverse environmental and developmental cues to mount an appropriate physiological response, ensuring their survival and reproductive success.
Advanced Methodologies for the Analysis of R 2 Trans Abscisate
Extraction and Purification Techniques from Plant Tissues
The initial and critical step in the analysis of (R)-2-trans-abscisate from plant material involves its extraction and purification to remove interfering compounds. tandfonline.comoup.com A widely adopted procedure begins with the homogenization of plant tissue, often in a solvent like aqueous methanol. tandfonline.comresearchgate.net
A common purification workflow involves several steps:
Solvent Partitioning: After initial extraction, the extract is typically subjected to solvent partitioning. For instance, the aqueous extract's pH is adjusted to 8.0, and it is partitioned against ethyl acetate (B1210297) to remove certain impurities. Subsequently, the pH of the aqueous phase is lowered to 2.5, and the this compound is extracted into ethyl acetate. tandfonline.com
Solid-Phase Extraction (SPE): Pre-packed cartridges, such as silica-based Sep-Paks, are frequently used for rapid purification. oup.comwur.nl The extract is loaded onto the cartridge, which is then washed with a series of solvents to eliminate pigments and other interfering substances before eluting the this compound. oup.com Mixed-mode reverse-phase and anion-exchange SPE is also utilized for effective separation. cas.cz
Immunoaffinity Chromatography (IAC): For highly specific purification, immunoaffinity columns are employed. These columns contain monoclonal antibodies that specifically bind to this compound, allowing for its selective isolation from complex plant extracts. nih.gov This technique significantly reduces matrix effects and enhances the sensitivity of subsequent analyses. nih.gov
The choice of extraction and purification method can be tailored to the specific plant tissue and the subsequent analytical technique to ensure optimal recovery and purity. tandfonline.com For example, a simplified method using a Sep-Pak cartridge followed by gas-liquid chromatography has been described as a rapid alternative for analyzing a large number of samples. tandfonline.com
Quantitative Determination Methods
Following extraction and purification, several sophisticated analytical techniques are available for the precise quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful and widely used technique for the accurate and sensitive quantification of plant hormones like this compound. nih.govspringernature.com The general procedure involves four main steps: extraction, fractionation, derivatization, and detection. springernature.com
Due to the non-volatile nature of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for gas chromatography. nih.gov Methylation is a common derivatization technique, often performed using diazomethane (B1218177) or (trimethylsilyl)-diazomethane, to produce the methyl ester of this compound (Me-ABA). nih.govspringernature.com
In GC-MS analysis, the derivatized sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification. nih.govspringernature.com The use of selected ion monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis. annualreviews.org
High-Performance Liquid Chromatography (HPLC) with Detection (e.g., UV, MS/MS)
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. nih.govnih.gov It offers the advantage of analyzing underivatized samples, simplifying sample preparation. nih.gov
Different HPLC configurations are employed:
HPLC with UV Detection: This method utilizes a UV detector to measure the absorbance of this compound at a specific wavelength, typically 254 nm. nih.govresearchgate.net While versatile, its sensitivity can be limited by matrix effects. nih.gov Coupling HPLC with immunoaffinity cleanup can significantly improve the limit of detection. nih.gov
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly specific, sensitive, and accurate method for quantifying this compound. nih.govrsc.org The HPLC system separates the components of the plant extract, which are then introduced into a tandem mass spectrometer. nih.gov The use of multiple reaction monitoring (MRM) allows for the selective detection of this compound and its fragments, providing high confidence in identification and quantification. nih.govscielo.br This technique can achieve detection limits in the picogram range. nih.gov
Interactive Table: Comparison of HPLC Detection Methods for this compound
| Feature | HPLC-UV | HPLC-MS/MS |
| Principle | Measures UV absorbance at a specific wavelength. researchgate.net | Separates ions by mass-to-charge ratio after HPLC separation. nih.gov |
| Derivatization | Not required. nih.gov | Not required. nih.gov |
| Sensitivity | Generally lower, can be improved with immunoaffinity cleanup. nih.gov | Very high, with detection limits in the picogram range. nih.gov |
| Specificity | Lower, susceptible to interference from co-eluting compounds. | Very high, especially with multiple reaction monitoring (MRM). nih.govscielo.br |
| Typical Use | Routine analysis where high sensitivity is not paramount. nih.gov | Demanding applications requiring high accuracy and sensitivity. nih.gov |
Immunoassays and Enzyme-Linked Immunosorbent Assays (ELISA)
Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), offer a convenient and high-throughput method for the quantitative determination of this compound. agdia-emea.comsigmaaldrich.com These methods are based on the specific binding of monoclonal antibodies to the hormone. sigmaaldrich.com
The most common format is a competitive ELISA. sigmaaldrich.comagdia.com In this assay, a known amount of enzyme-labeled this compound (tracer) competes with the this compound in the plant sample for a limited number of antibody binding sites coated on a microtiter plate. sigmaaldrich.com The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample. sigmaaldrich.com After washing away unbound components, a substrate is added, which is converted by the enzyme into a colored or fluorescent product. sigmaaldrich.comnih.gov The intensity of the signal is then measured and compared to a standard curve to determine the concentration of this compound in the sample. sigmaaldrich.com
ELISA kits are commercially available and provide a cost-effective means for analyzing a large number of samples, although they are generally considered less specific than chromatographic methods. agdia-emea.comagdia.com
Use of Deuterium-Labeled Internal Standards for Quantification
To ensure the accuracy and precision of quantitative analyses, especially with mass spectrometry-based methods, deuterium-labeled internal standards are crucial. nih.govresearchgate.net A known amount of a deuterated analog of this compound, such as d6-ABA, is added to the plant tissue sample at the beginning of the extraction process. researchgate.netnih.gov
This internal standard behaves chemically and physically similarly to the endogenous this compound throughout the extraction, purification, and analysis steps. By measuring the ratio of the endogenous compound to the deuterated standard in the final analysis, any losses incurred during sample preparation can be accurately corrected for. nih.gov This approach significantly improves the reliability and reproducibility of the quantification. nih.govacs.org Deuterated standards are available for this compound and its major metabolites, such as phaseic acid and dihydrophaseic acid. nih.govtandfonline.com
Isotopic Labeling Studies for Pathway Elucidation (e.g., 18O2 incorporation)
Isotopic labeling studies, particularly using heavy oxygen (¹⁸O₂), have been instrumental in elucidating the biosynthetic pathway of this compound. osti.govnih.gov These experiments provide direct evidence for the origin of the oxygen atoms in the this compound molecule.
When plant tissues, such as water-stressed leaves, are incubated in an atmosphere enriched with ¹⁸O₂, the newly synthesized this compound incorporates the heavy oxygen isotope. osti.govavocadosource.com Analysis by mass spectrometry reveals the specific positions of the ¹⁸O atoms within the molecule.
Key findings from ¹⁸O₂ labeling studies include:
Incorporation into the Carboxyl Group: A predominant finding is the incorporation of one ¹⁸O atom into the carboxyl group of this compound. osti.govnih.gov This observation supports the "indirect pathway" of biosynthesis, where this compound is formed by the oxidative cleavage of a larger C₄₀ carotenoid precursor, such as 9-cis-epoxycarotenoid. osti.govoup.com
Incorporation into Ring Oxygens: Over longer incubation periods, or in certain tissues, additional ¹⁸O atoms can be incorporated into the oxygen atoms on the cyclohexane (B81311) ring (the 1'-hydroxyl and 4'-keto groups). nih.govoup.com
Universal Pathway: The consistent patterns of ¹⁸O incorporation across various plant species and tissues suggest a universal biosynthetic pathway for this compound in higher plants. osti.govnih.gov
These labeling studies, by tracing the fate of oxygen from O₂, have provided compelling evidence against a direct C₁₅ precursor pathway and have solidified the understanding of the carotenoid cleavage pathway as the primary route for this compound biosynthesis in plants. nih.gov
Genetic Approaches in this compound Research
Genetic analysis has been a cornerstone in dissecting the complex signaling network of this compound (ABA), the biologically active form of this crucial plant hormone. By identifying and characterizing mutants with altered responses to ABA, researchers have successfully pinpointed key regulatory components, from receptors to downstream transcription factors.
Forward and Reverse Genetic Screening for Mutants
Forward and reverse genetics are two complementary and powerful strategies for identifying genes involved in a specific biological process. Forward genetics begins with a mutant phenotype of interest and aims to identify the gene responsible, while reverse genetics starts with a known gene and investigates the phenotypic consequences of its alteration. nih.gov
Forward Genetic Screening: This phenotype-driven approach involves inducing random mutations in a large population of organisms (e.g., Arabidopsis thaliana) using chemical mutagens like ethyl methanesulfonate (B1217627) (EMS) or through insertional mutagenesis (e.g., T-DNA or transposons). nsf.gov This mutagenized population is then screened for individuals that exhibit an altered phenotype in the presence of ABA, such as insensitivity or hypersensitivity during seed germination. nih.gov Classical forward genetic screens for ABA-insensitive (abi) mutants have been instrumental in identifying core signaling components. nih.gov For instance, the abi1 and abi2 mutants, which show reduced ABA responsiveness, were isolated through such screens and later found to encode Type 2C Protein Phosphatases (PP2Cs), establishing them as negative regulators of the pathway. nih.govpnas.org Similarly, the abi3, abi4, and abi5 mutants helped identify key transcription factors essential for ABA-mediated gene expression in seeds. nih.govmdpi.com
A clever modification of this approach utilized pyrabactin, a synthetic ABA agonist, to overcome the functional redundancy that had long hampered the discovery of ABA receptors. nih.govpnas.org Screening for pyrabactin-resistant mutants led to the identification of the PYRABACTIN RESISTANCE 1 (PYR1) gene and its paralogs, the PYL/RCAR family, which were confirmed as the long-sought-after soluble ABA receptors. nih.govpnas.org
Reverse Genetic Screening: This gene-driven approach is particularly useful for studying the function of genes identified through sequence homology to known components or from expression data. It typically involves generating targeted mutations, such as knockouts or knockdowns (e.g., using RNA interference or CRISPR-Cas9), in a specific gene of interest. The resulting phenotype of the mutant plant is then analyzed to infer the gene's function. For example, after identifying the PYR/PYL gene family, reverse genetics was used to create multi-locus loss-of-function mutants (e.g., the pyr1/pyl1/pyl2/pyl4 quadruple mutant). frontiersin.org These mutants displayed a strong ABA-insensitive phenotype, confirming the redundant function of these receptors in ABA perception. frontiersin.org Similarly, reverse genetics has been crucial in confirming the roles of the three key SnRK2 protein kinases (SnRK2.2, SnRK2.3, and SnRK2.6), as the triple mutant is almost completely insensitive to ABA. researchgate.net
| Mutant Locus | Gene Product | Phenotype Related to this compound | Reference |
|---|---|---|---|
| abi1 | Type 2C Protein Phosphatase (PP2C) | Dominant ABA insensitivity in seeds and vegetative tissues. | nih.gov |
| abi2 | Type 2C Protein Phosphatase (PP2C) | Dominant ABA insensitivity, similar to abi1. | nih.gov |
| abi3 | B3 domain transcription factor | ABA insensitivity primarily during seed development and germination. | mdpi.com |
| abi4 | AP2 domain transcription factor | ABA and sugar insensitivity during germination and seedling development. | mdpi.com |
| abi5 | bZIP transcription factor | ABA insensitivity during seed germination and early seedling growth. | mdpi.com |
| pyr1/pyl/rcar | Soluble ABA Receptor | Single mutants have weak phenotypes; multiple mutants show strong ABA insensitivity. | nih.govfrontiersin.org |
| snrk2.2/2.3/2.6 | SNF1-related protein kinase 2 | Triple mutant is nearly completely insensitive to ABA. | researchgate.net |
| chotto1 | Previously uncharacterized | Altered germination response to ABA stereoisomers. | mdpi.com |
Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq)
Understanding how this compound regulates cellular processes requires a detailed analysis of its impact on gene expression. Techniques like quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) are central to these investigations.
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression level of a specific gene with high sensitivity and accuracy. It works by reverse transcribing RNA into complementary DNA (cDNA) and then amplifying a specific target sequence using PCR. The amplification process is monitored in real-time using fluorescent dyes. qRT-PCR is often employed to validate the results from large-scale expression studies like RNA-Seq or to analyze the expression of a small number of candidate genes under various conditions, such as after ABA treatment. nih.govbiorxiv.org For example, the expression of target genes can be compared between wild-type plants and ABA-signaling mutants to determine if the gene's regulation by ABA is dependent on a specific pathway component. mdpi.com
RNA Sequencing (RNA-Seq): This high-throughput sequencing method provides a comprehensive, unbiased snapshot of the entire transcriptome of a cell or tissue at a given moment. By comparing the RNA-Seq data from ABA-treated samples with untreated controls, researchers can identify thousands of differentially expressed genes (DEGs). figshare.comscielo.brpnas.org This global view helps to uncover novel ABA-responsive genes and entire pathways affected by the hormone. For instance, RNA-Seq analyses in various plant species have revealed that ABA treatment leads to significant changes in the expression of genes involved in stress responses, such as those encoding LEA (Late Embryogenesis Abundant) proteins, as well as genes related to hormone metabolism and signaling. figshare.compnas.org Meta-analyses of multiple RNA-Seq datasets have further refined the list of commonly up- and down-regulated genes across different ABA-related stress conditions. figshare.compnas.org
| Gene | Putative Function | Expression Change with ABA | Method of Analysis | Reference |
|---|---|---|---|---|
| RD29A / LTI78 | Dehydration-responsive protein | Up-regulated | RNA-Seq / Meta-analysis | figshare.com |
| RD22 | Dehydration-responsive protein | Up-regulated | RNA-Seq / Meta-analysis | figshare.com |
| ABF3 | bZIP transcription factor | Up-regulated | qRT-PCR | escholarship.org |
| SnRK2.6 / OST1 | Protein Kinase | Up-regulated | qRT-PCR | escholarship.org |
| AtNCED3 | 9-cis-epoxycarotenoid dioxygenase (ABA biosynthesis) | Up-regulated | RNA-Seq | pnas.org |
| CYP707A | ABA 8'-hydroxylase (ABA catabolism) | Up-regulated | RNA-Seq | figshare.com |
| Photosynthesis-related genes | Various (e.g., Rubisco, chlorophyll (B73375) binding) | Down-regulated | RNA-Seq | mdpi.com |
| Growth-related genes (e.g., expansins) | Cell wall modification | Down-regulated | RNA-Seq / Meta-analysis | figshare.com |
Functional Genomics and Proteomics (e.g., Phosphoproteomics, Protein-Protein Interactions)
While genomics focuses on gene expression, functional genomics and proteomics aim to understand the function of the proteins they encode. In the context of this compound signaling, which relies heavily on post-translational modifications and protein complex formation, these approaches are indispensable.
Phosphoproteomics: Protein phosphorylation is a key reversible switch that controls protein activity, stability, and localization. ABA signaling is fundamentally a phosphorylation cascade. frontiersin.org Phosphoproteomics uses mass spectrometry to identify and quantify thousands of phosphorylation sites across the entire proteome in a single experiment. By comparing the phosphoproteome of cells before and after ABA treatment, researchers can identify proteins that are phosphorylated or dephosphorylated in response to the hormone. frontiersin.orgresearchgate.netoup.com These studies have confirmed that the core ABA signaling kinases, the SnRK2s, are rapidly autophosphorylated upon ABA perception. frontiersin.org Furthermore, phosphoproteomic analysis comparing wild-type plants with snrk2 triple mutants has been instrumental in identifying direct downstream substrates of these kinases, including ABF/AREB transcription factors and ion channels. researchgate.net
| Protein | Function | Phosphorylation Status upon ABA Treatment | Reference |
|---|---|---|---|
| SnRK2.2/2.3/2.6 | Core ABA signaling kinases | Increased (Autophosphorylation) | frontiersin.org |
| ABF2/AREB1 | bZIP transcription factor | Increased | researchgate.net |
| ABI5 | bZIP transcription factor | Increased | researchgate.net |
| AHL10 | AT-Hook–Like DNA-binding protein | Decreased (Dephosphorylated by HAI1 PP2C) | oup.com |
| MAPKK Kinases (M3Ks) | Upstream kinases | Increased | frontiersin.org |
| SLAC1 | S-type anion channel in guard cells | Increased | nih.gov |
Protein-Protein Interactions (PPIs): The formation of protein complexes is central to ABA signal transduction. The core signaling module itself is a complex of the PYL receptor, a PP2C phosphatase, and a SnRK2 kinase. researchgate.net Techniques like yeast two-hybrid (Y2H) assays, bimolecular fluorescence complementation (BiFC), and co-immunoprecipitation (Co-IP) coupled with mass spectrometry are used to identify interacting proteins. These studies have confirmed that in the presence of ABA, PYL receptors bind to PP2Cs, inhibiting their activity. nih.gov This prevents the PP2Cs from dephosphorylating SnRK2s, thus activating the kinases. uniprot.orgfrontiersin.org Large-scale PPI network mapping has also been used to uncover crosstalk between the ABA pathway and other hormone signaling pathways, such as cytokinin signaling through the interaction of PYL1 and ARR1.
| Interacting Protein 1 | Interacting Protein 2 | Effect of this compound | Functional Significance | Reference |
|---|---|---|---|---|
| PYL/RCAR Receptors | Type A PP2Cs (e.g., ABI1, ABI2) | Interaction is strongly enhanced | Inhibition of PP2C phosphatase activity. | nih.gov |
| Type A PP2Cs (e.g., ABI1) | SnRK2 Kinases (e.g., SnRK2.6) | Interaction is disrupted | PP2C inactivates SnRK2; ABA relieves this inhibition. | uniprot.orgfrontiersin.org |
| SnRK2 Kinases | ABF/AREB Transcription Factors | Interaction leads to phosphorylation | Activation of transcription factors. | researchgate.net |
| PYL1 | ARR1 (Cytokinin response regulator) | Interaction identified | Crosstalk between ABA and cytokinin signaling pathways. | |
| PYL4 | HAB1 (PP2C) | Interaction enhanced | Core ABA signal perception and transduction. |
In Vitro Reconstitution Systems for Signaling Pathways
A definitive method for validating a signaling pathway and understanding its fundamental mechanism is to rebuild it from its individual, purified components outside the cell—an in vitro reconstitution system. This reductionist approach allows researchers to determine the minimal set of components necessary and sufficient for a specific signaling event to occur, free from the complexity of the cellular environment.
A landmark achievement in plant hormone research was the successful in vitro reconstitution of the core this compound signaling pathway. uniprot.orgfrontiersin.org Researchers demonstrated that by combining just four purified recombinant proteins—an ABA receptor (PYR1), a type 2C protein phosphatase (ABI1), a protein kinase (SnRK2.6), and a transcription factor (ABF2)—they could reproduce the ABA-triggered phosphorylation of the transcription factor in a test tube. uniprot.orgfrontiersin.org
These experiments elegantly demonstrated the core mechanism:
In the absence of ABA, the PP2C (ABI1) keeps the kinase (SnRK2.6) inactive through direct interaction and dephosphorylation. uniprot.org
The addition of ABA causes the receptor (PYR1) to bind to the PP2C. uniprot.orgfrontiersin.org
This receptor-phosphatase interaction blocks the PP2C's ability to dephosphorylate the kinase. uniprot.orgfrontiersin.org
Freed from inhibition, the kinase (SnRK2.6) becomes active and phosphorylates its downstream target, the transcription factor (ABF2). uniprot.orgfrontiersin.org
This reconstituted system has been expanded to include other components, such as the anion channel SLAC1, demonstrating that the ABA signaling core can directly regulate ion channel activity. nih.gov The ability to reconstitute this pathway in vitro has provided definitive proof of the functions of its core components and their interactions, solidifying our understanding of the primary ABA signal transduction cascade. researchgate.netuniprot.org
| Core Component | Protein Family | Role in Reconstituted System | Reference |
|---|---|---|---|
| PYR1 / PYLs | ABA Receptor | Binds ABA and subsequently inhibits PP2C activity. | uniprot.orgfrontiersin.org |
| ABI1 / PP2Cs | Type 2C Protein Phosphatase | Negative regulator; inactivates SnRK2 kinases by dephosphorylation. | uniprot.orgfrontiersin.org |
| SnRK2.6 / OST1 | SNF1-related protein kinase 2 | Positive regulator; phosphorylates downstream targets when released from PP2C inhibition. | uniprot.orgfrontiersin.org |
| ABF2 / AREB1 | bZIP Transcription Factor | Downstream substrate; phosphorylation by SnRK2 leads to activation of gene expression. | uniprot.orgfrontiersin.org |
| SLAC1 | S-type Anion Channel | Downstream target; phosphorylation by kinases (OST1 or CPK6) leads to channel activation. | nih.gov |
Future Research Directions and Unresolved Questions
Elucidation of Specific Biosynthetic Pathways for (R)-2-trans-Abscisate in Various Plant Species
The primary form of ABA in nature is the (S)-(+)-ABA enantiomer. nih.gov The less common (R)-(-)-ABA is thought to potentially arise from the racemization of the catabolite ABA-trans-diol. nih.gov However, the precise biosynthetic pathways that lead to the formation of this compound remain largely uncharacterized. Future research must aim to identify and characterize the specific enzymes and genetic sequences responsible for its synthesis in a variety of plant species. This will involve a combination of genetic screening of mutants, advanced metabolomic profiling, and enzymatic assays to pinpoint the key steps in its production. Understanding these pathways is fundamental to comprehending its physiological relevance.
Comprehensive Understanding of this compound Transport Mechanisms and Subcellular Localization
The movement of ABA and its analogs within and between plant cells is critical for its function. While transport mechanisms for ABA are being actively investigated, involving transporters from the ABC, NRT1/PTR, and MATE/DTX families, specific transporters for this compound have not been definitively identified. frontiersin.orgresearchgate.netnih.gov Future studies should focus on identifying transporters with a high affinity for this specific isomer. Techniques such as heterologous expression in yeast or oocytes can be employed to test candidate transporters. Furthermore, advanced microscopy and cell fractionation techniques are needed to determine the precise subcellular localization of this compound, which will provide clues about its sites of action and interaction with other cellular components.
Identification of Dedicated Receptors or Direct Sensing Mechanisms for this compound
The canonical ABA signaling pathway involves the PYR/PYL/RCAR family of receptors, which primarily bind (S)-ABA to regulate downstream responses through protein phosphatases (PP2Cs) and SnRK2 kinases. plos.orgnih.govfrontiersin.orgnih.govd-nb.info While some PYL proteins have shown an ability to bind (R)-ABA, the affinity is generally lower than for (S)-ABA. plos.org A critical unanswered question is whether dedicated receptors or sensing mechanisms exist specifically for this compound. Research should be directed towards identifying novel binding proteins or receptors that show high stereospecificity for this isomer. This could involve biochemical approaches like affinity chromatography and proteomic analyses, as well as genetic screens for mutants that are specifically insensitive to this compound.
Physiological Significance of this compound-Specific Conjugates and Their Deconjugation
ABA can be inactivated or stored through conjugation, most commonly forming abscisic acid-glucose ester (ABA-GE). nih.govresearchgate.netmedchemexpress.com The enzyme abscisate β-glucosyltransferase catalyzes this reaction and has been shown to act on (R)-abscisate. nih.govenzyme-database.orgmicrobialtec.com In fact, some studies suggest that this enzyme is more efficient at conjugating 2-trans-ABA than the natural 2-cis-ABA. nih.govannualreviews.org The physiological importance of this compound-specific conjugates is an area ripe for exploration. Research is needed to understand the conditions under which these specific conjugates are formed, their stability, and the enzymes responsible for their deconjugation to release the active form. This will shed light on how plants fine-tune the levels of this specific isomer.
Role of this compound in Non-Model Plant Systems and Agricultural Contexts
Much of the current knowledge on ABA signaling comes from model organisms like Arabidopsis thaliana. To translate this knowledge into practical applications, it is crucial to investigate the role of this compound in a broader range of plant species, particularly those of agricultural importance. frontiersin.org Studies should be conducted on various crops to determine the endogenous levels of this compound during different developmental stages and under various stress conditions. Understanding its effects on key agronomic traits such as seed dormancy, germination, fruit ripening, and stress tolerance in these systems is essential. smolecule.commdpi.com
Advanced Computational Modeling of Isomer Metabolism and Signaling Networks
The complexity of ABA metabolism and signaling, with its multiple isomers and feedback loops, lends itself to computational modeling. nih.govembopress.orgnih.gov Future research should focus on developing sophisticated models that can simulate the dynamics of this compound metabolism and its interaction with the broader ABA signaling network. nih.gov These models, incorporating data from experimental studies on biosynthesis, transport, and receptor binding, will be invaluable for generating new hypotheses and predicting the outcomes of genetic or chemical perturbations of the system.
Potential Applications in Plant Biotechnology for Stress Resilience and Yield Improvement
A thorough understanding of the unique physiological roles of this compound could open up new avenues for plant biotechnology. If this isomer is found to have specific beneficial effects, such as enhancing stress tolerance without some of the growth-inhibiting effects of (S)-ABA, it could be a valuable tool for crop improvement. Future research could explore the possibility of genetically engineering plants to modulate the levels of this compound or developing synthetic analogs that mimic its specific actions. This could lead to the development of crops with enhanced resilience to environmental challenges and improved yields.
Q & A
Basic Research Question: What experimental methodologies are most effective for isolating and quantifying (R)-2-trans-abscisate in plant tissues under abiotic stress conditions?
Answer:
- Methodological Approach : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Validate protocols using internal standards (e.g., deuterated abscisic acid analogs) to account for matrix effects .
- Critical Considerations : Ensure tissue sampling aligns with stress induction timelines (e.g., drought, salinity) to capture dynamic changes in abscisate levels. Include controls for endogenous hormone degradation during extraction .
Advanced Research Question: How can contradictory data on this compound’s role in stomatal regulation be reconciled across studies using different model plants?
Answer:
- Analytical Framework : Conduct a meta-analysis of published datasets, focusing on variables such as species-specific receptor sensitivity (e.g., PYR/PYL/RCAR family proteins) and environmental conditions. Cross-validate findings using Arabidopsis thaliana mutants and comparative transcriptomics .
- Data Interpretation : Address contradictions by distinguishing between dose-dependent responses and threshold effects. Use statistical models (e.g., ANCOVA) to isolate confounding factors like light intensity or circadian rhythms .
Basic Research Question: What are the key steps to design a robust experimental workflow for studying this compound biosynthesis pathways?
Answer:
- Workflow Design :
- Gene Silencing : Apply CRISPR/Cas9 or RNAi targeting biosynthetic enzymes (e.g., NCED, ABA2) to establish knockout lines.
- Metabolite Profiling : Combine isotope labeling (e.g., ¹³C-glucose) with LC-MS to trace precursor-product relationships .
- Enzyme Assays : Use recombinant proteins (e.g., expressed in E. coli) to measure kinetic parameters in vitro .
- Validation : Replicate experiments across multiple plant growth stages to account for developmental variability .
Advanced Research Question: How can researchers resolve discrepancies in abscisate signaling dynamics observed in root vs. shoot tissues?
Answer:
- Methodology :
- Tissue-Specific Profiling : Employ laser-capture microdissection (LCM) to isolate root apical meristems and shoot vasculature for spatially resolved hormone analysis .
- Network Modeling : Use systems biology tools (e.g., Boolean networks) to simulate tissue-specific signaling crosstalk with auxin and cytokinin pathways .
- Data Integration : Compare transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets to identify post-transcriptional regulatory nodes .
Basic Research Question: What statistical approaches are recommended for analyzing dose-response relationships in this compound-mediated stress tolerance?
Answer:
- Statistical Design :
- Apply nonlinear regression models (e.g., log-logistic curves) to fit dose-response data.
- Use bootstrapping to estimate confidence intervals for EC₅₀ values .
- Reporting Standards : Adhere to the "MIAME" guidelines for metadata annotation, ensuring reproducibility .
Advanced Research Question: How can structural dynamics of this compound-protein interactions be elucidated under varying pH conditions?
Answer:
- Techniques :
- Data Interpretation : Correlate computational predictions with in planta phenotypic assays (e.g., stomatal aperture measurements) .
Basic Research Question: What are the best practices for ensuring reproducibility in this compound extraction protocols?
Answer:
- Protocol Optimization :
- Documentation : Detail equipment settings (e.g., centrifuge RPM, column temperature) in supplementary materials .
Advanced Research Question: How do epigenetic modifications influence the transcriptional regulation of this compound biosynthesis genes during stress memory?
Answer:
- Methodology :
- Integration : Link epigenetic marks with time-resolved abscisate accumulation data using multivariate analysis .
Basic Research Question: What are the limitations of immunoassay-based detection of this compound compared to mass spectrometry?
Answer:
- Critical Evaluation :
Advanced Research Question: How can multi-omics approaches disentangle the crosstalk between this compound and other phytohormones in systemic acquired resistance?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
